2-Cyclododecylidenepropanenitrile
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Overview
Description
2-Cyclododecylidenepropanenitrile is an organic compound characterized by a cyclododecylidene group attached to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclododecylidenepropanenitrile typically involves the reaction of cyclododecanone with a suitable nitrile source under specific conditions. One common method is the condensation reaction between cyclododecanone and propanenitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cyclododecanone, followed by its reaction with propanenitrile under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclododecylidenepropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclododecanone derivatives.
Reduction: Formation of cyclododecylidenepropanamine.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
2-Cyclododecylidenepropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclododecylidenepropanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a reactive site for various biochemical reactions, influencing metabolic pathways and enzyme activities. The compound’s unique structure allows it to interact with different molecular targets, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclododecanone: A precursor in the synthesis of 2-Cyclododecylidenepropanenitrile.
Propanenitrile: Another nitrile compound with different structural properties.
Cyclododecylamine: A related amine compound derived from the reduction of this compound.
Uniqueness
This compound is unique due to its combination of a large cyclododecylidene ring and a nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
60727-64-2 |
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Molecular Formula |
C15H25N |
Molecular Weight |
219.37 g/mol |
IUPAC Name |
2-cyclododecylidenepropanenitrile |
InChI |
InChI=1S/C15H25N/c1-14(13-16)15-11-9-7-5-3-2-4-6-8-10-12-15/h2-12H2,1H3 |
InChI Key |
ZXJUFIIZAZUVGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCCCCCCCCC1)C#N |
Origin of Product |
United States |
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